molecular formula C16H14N4OS B2837570 (E)-1-methyl-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide CAS No. 1173367-86-6

(E)-1-methyl-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide

Cat. No. B2837570
CAS RN: 1173367-86-6
M. Wt: 310.38
InChI Key: XYILCTUFPWJDDI-FBMGVBCBSA-N
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Description

The compound contains a benzo[d]thiazol-2(3H)-ylidene group, a pyrazole group, and a prop-2-yn-1-yl group. Benzo[d]thiazole is a heterocyclic compound, and it’s often used in drug discovery due to its wide range of biological activities . Pyrazole is another heterocyclic compound that’s found in various biologically active compounds . The prop-2-yn-1-yl group is an alkyne, which is often involved in click chemistry reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzo[d]thiazole and pyrazole rings in separate steps, followed by their connection via a suitable functional group transformation . The prop-2-yn-1-yl group could be introduced via a Sonogashira coupling .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of the atoms in the benzo[d]thiazole, pyrazole, and prop-2-yn-1-yl groups. Techniques such as NMR and X-ray crystallography could be used to determine the structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The benzo[d]thiazole and pyrazole rings might participate in electrophilic substitution reactions, while the alkyne could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the benzo[d]thiazole and pyrazole rings might increase its aromaticity and stability .

Scientific Research Applications

Biological Activity and Mechanism of Action

Synthetic Methodology

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For example, some benzo[d]thiazole derivatives have been found to inhibit quorum sensing in bacteria .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could explore the biological activity of the compound, as well as potential applications in drug discovery. The synthesis could also be optimized to improve yield and selectivity .

properties

IUPAC Name

2-methyl-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-4-9-20-12-6-5-11(2)10-14(12)22-16(20)18-15(21)13-7-8-17-19(13)3/h1,5-8,10H,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYILCTUFPWJDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=NN3C)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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